2-Methyl-3-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-1-yl)propanoic acid hydrochloride
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Overview
Description
2-Methyl-3-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-1-yl)propanoic acid hydrochloride is a synthetic organic compound that features a benzimidazole ring fused with a tetrahydro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-1-yl)propanoic acid hydrochloride typically involves the following steps:
Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Tetrahydro Structure: The benzimidazole intermediate is then subjected to hydrogenation to introduce the tetrahydro structure.
Alkylation: The methyl group is introduced via an alkylation reaction using a suitable alkylating agent.
Formation of the Propanoic Acid Moiety: This involves the reaction of the intermediate with a propanoic acid derivative.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring.
Reduction: Reduction reactions can further modify the tetrahydro structure.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl and propanoic acid moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is typical.
Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are often used.
Major Products
Oxidation: Products may include oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the tetrahydro structure.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-3-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-1-yl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring is known to bind with high affinity to various biological targets, potentially inhibiting their activity. This can lead to therapeutic effects, such as antimicrobial or anticancer activity, by disrupting essential biological processes in pathogens or cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole and 2-methylbenzimidazole share structural similarities.
Tetrahydrobenzimidazole Compounds: Similar compounds include 4,5,6,7-tetrahydro-1H-benzimidazole derivatives.
Uniqueness
2-Methyl-3-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-1-yl)propanoic acid hydrochloride is unique due to the specific combination of the benzimidazole ring, tetrahydro structure, and propanoic acid moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-methyl-3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-8(11(14)15)6-13-7-12-9-4-2-3-5-10(9)13;/h7-8H,2-6H2,1H3,(H,14,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZQWVMWMUYNTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C1CCCC2)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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